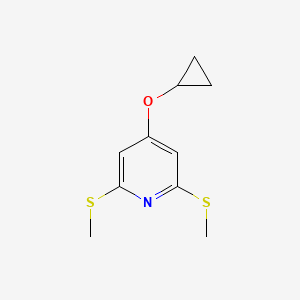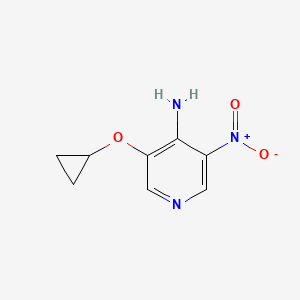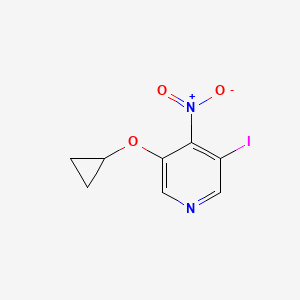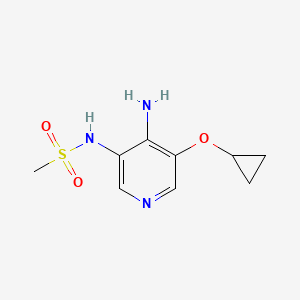![molecular formula C15H18N2 B14813687 2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile](/img/structure/B14813687.png)
2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile is an organic compound with the molecular formula C15H18N2 It is characterized by the presence of a cyanomethyl group attached to a tetramethylphenyl ring, which is further connected to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5,6-tetramethylbenzyl chloride and sodium cyanide.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium cyanide (NaCN), halides, amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted amines
Scientific Research Applications
2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The cyanomethyl group can act as a nucleophile, participating in various chemical reactions. The tetramethylphenyl ring provides steric hindrance and electronic effects that influence the reactivity of the compound. The propanenitrile group can undergo further chemical transformations, contributing to the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simple nitrile with the formula CH3CN, commonly used as a solvent in organic synthesis and chromatography.
Benzonitrile: An aromatic nitrile with the formula C6H5CN, used as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile is unique due to its combination of a cyanomethyl group, a tetramethylphenyl ring, and a propanenitrile group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-[3-(cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile |
InChI |
InChI=1S/C15H18N2/c1-9(8-17)15-12(4)10(2)11(3)14(6-7-16)13(15)5/h9H,6H2,1-5H3 |
InChI Key |
KSXYFYLPJNTUGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C(C)C#N)C)CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-sulfamoylphenyl)carbamothioyl]propanamide](/img/structure/B14813618.png)
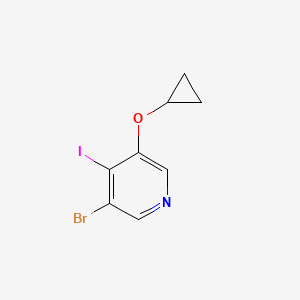
![5-[(Ethenyldimethylsilyl)oxy]-3,3,9-trimethyl-5-phenyl-4,6-dioxa-3,5,7-trisiladeca-1,8-diene](/img/structure/B14813626.png)
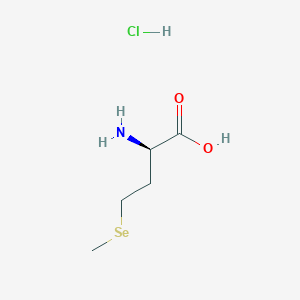

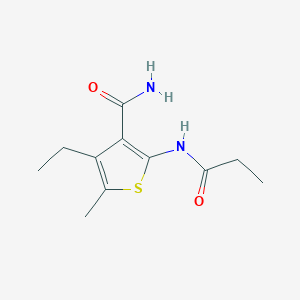
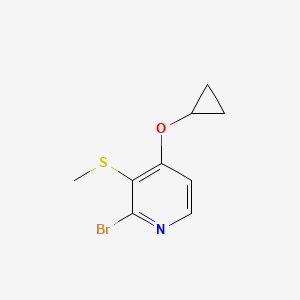
![Endo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B14813650.png)
